molecular formula C20H45N2O5P B11941615 [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine CAS No. 474943-63-0

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine

Cat. No.: B11941615
CAS No.: 474943-63-0
M. Wt: 424.6 g/mol
InChI Key: WAZPRRNLZCUNSS-ZNWYJMOFSA-N
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Description

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine is a complex organic compound with a unique structure that includes an azaniumyl group, a hydroxyl group, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine typically involves multiple steps. The starting materials are carefully selected to ensure the correct stereochemistry and functional groups are introduced. Common synthetic routes include:

    Formation of the Azaniumyl Group:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents under controlled conditions.

    Phosphorylation: The phosphate group is added through a phosphorylation reaction, typically using phosphorus oxychloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azaniumyl group can be reduced to form amines.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the azaniumyl group may produce primary amines.

Scientific Research Applications

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular signaling and metabolism.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The azaniumyl group may interact with enzymes or receptors, while the phosphate group can participate in phosphorylation reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen sulfate
  • [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen carbonate

Uniqueness

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

474943-63-0

Molecular Formula

C20H45N2O5P

Molecular Weight

424.6 g/mol

IUPAC Name

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine

InChI

InChI=1S/C18H38NO5P.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23;1-3-2/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23);3H,1-2H3/b15-14+;/t17-,18+;/m0./s1

InChI Key

WAZPRRNLZCUNSS-ZNWYJMOFSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O.CNC

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O.CNC

Origin of Product

United States

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